molecular formula C22H21N3O4 B2799589 methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 932144-65-5

methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2799589
CAS No.: 932144-65-5
M. Wt: 391.427
InChI Key: PSAQKDUSKSDDAF-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a pyrrolo[3,4-d]pyrimidine derivative featuring a benzoate ester at the para position and a phenethyl substituent at the 6-position of the heterocyclic core. Key physicochemical data include:

  • Molecular Formula: C₂₃H₂₅N₃O₃
  • Molecular Weight: 391.47 g/mol (calculated)
  • Elemental Analysis:
    • Calculated: C, 70.57%; H, 6.44%; N, 10.73%
    • Found: C, 70.24%; H, 6.45%; N, 10.92%
  • Mass Spectrometry: m/z 392 (MH⁺) .

The compound’s structure includes a partially saturated pyrrolo[3,4-d]pyrimidine core, which distinguishes it from fully aromatic analogs.

Properties

IUPAC Name

methyl 4-[2,5-dioxo-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-21(27)16-9-7-15(8-10-16)19-18-17(23-22(28)24-19)13-25(20(18)26)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQKDUSKSDDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,4-d]pyrimidine core. The presence of the benzoate moiety enhances its lipophilicity and may influence its biological interactions.

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining limited toxicity toward non-cancerous cells .
    • A specific study demonstrated that compounds with modifications at the 4-position of the pyrrolo ring exhibited enhanced activity against cancer cells, suggesting that structural variations can significantly impact efficacy .
  • Cholinesterase Inhibition :
    • This compound has been evaluated for its inhibitory effects on cholinesterase enzymes. The inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
  • Antiviral Properties :
    • Some derivatives from the pyrrolo family have shown antiviral activity against HIV-1. The structure of the compound may influence its ability to inhibit viral replication through interactions with viral enzymes or receptors .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerModerate cytotoxicity against ovarian cancer cells
Cholinesterase InhibitionIC50 values in low micromolar range
AntiviralModerate activity against HIV-1 replication

Case Studies

Case Study 1 : A recent study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer properties. The most active compound demonstrated an EC50 value of less than 10 µM against specific cancer cell lines. This highlights the potential for further development into therapeutic agents for cancer treatment.

Case Study 2 : Another investigation focused on the cholinesterase inhibition properties of this compound. It was found to exhibit selective inhibition profiles that could be beneficial in treating cognitive disorders associated with cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

a) Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)
  • Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. pyrrolo[3,4-d]pyrimidine (nitrogen-dense core).
  • Substituents: 5-Phenylthio and 6-methyl groups on the thienopyrimidine core. Para-substituted benzoate ester (shared feature).
  • Molecular Formula : C₂₀H₁₆N₂O₃S
  • Molecular Weight : 376.42 g/mol (LC-MS: m/z 377.0 [M+H]⁺) .
  • Melting Point : 147–148°C .
  • 1H NMR (DMSO-d₆) :
    • δ 3.20 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 7.17–8.53 (aromatic protons) .
b) 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Core Structure : Partially saturated pyrrolo[3,4-d]pyrimidine (shared with the target compound).
  • Substituents :
    • 2-Methoxyphenyl at position 3.
    • 4-Methylbenzyl and methyl groups at positions 6 and 1/3, respectively.
  • Key Features : Absence of a benzoate ester; presence of a methoxyphenyl group enhances electronic diversity .

Physicochemical and Spectral Comparison

Property Target Compound Compound 26 (Thienopyrimidine) 4-(2-Methoxyphenyl) Analog
Core Heterocycle Pyrrolo[3,4-d]pyrimidine Thieno[2,3-d]pyrimidine Pyrrolo[3,4-d]pyrimidine
Molecular Weight 391.47 g/mol 376.42 g/mol Not reported
Melting Point Not reported 147–148°C Not reported
Key Functional Groups Phenethyl, benzoate ester Phenylthio, methyl, benzoate ester Methoxyphenyl, methylbenzyl
Spectral Data IR: 1707 cm⁻¹ (C=O) LC-MS: m/z 377.0 Not reported

Q & A

Q. What are the common synthetic routes for methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Stepwise cyclization : Formation of the pyrrolo[3,4-d]pyrimidine core via condensation of substituted amines with carbonyl derivatives under reflux conditions .
  • Functionalization : Introduction of the phenethyl and benzoate groups using alkylation or coupling reactions, often requiring anhydrous solvents like THF and Grignard reagents .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate intermediates and final products .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions .
  • LC-MS for molecular weight validation and purity assessment .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Essential for verifying bond connectivity and stereochemistry. For example, aromatic protons in the benzoate moiety appear as doublets (δ 7.8–8.5 ppm), while pyrrolo-pyrimidine protons resonate at δ 3.2–4.0 ppm .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
  • Melting point analysis : Consistency in melting points (e.g., 147–148°C for analogous compounds) indicates purity .
  • HPLC : Quantifies purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance regioselectivity in heterocycle formation .
  • Solvent-free or microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yields by 15–20% .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during Grignard additions .
  • In situ monitoring : Use TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls?

  • Target identification : Prioritize kinases or enzymes (e.g., folate receptors) based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines with IC₅₀ < 1 µM) .
  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) with positive controls (staurosporine) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Pitfalls :
    • Solubility issues : Use DMSO stocks (<0.1% v/v) to avoid cellular toxicity .
    • Batch variability : Cross-validate results with multiple synthesis batches and purity checks .

Q. How can discrepancies in spectral data or biological results between research groups be resolved?

  • Data triangulation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, degassing methods) and biological assay parameters (e.g., cell passage number) .
  • Collaborative validation : Share samples with independent labs to confirm activity (e.g., antiviral or anticancer effects) .

Q. What strategies are effective for regioselective functionalization of the pyrrolo[3,4-d]pyrimidine core?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during alkylation .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic routes .

Methodological Considerations

Q. Table 1: Comparative Biological Activity of Structural Analogs

Compound ClassTarget ActivityKey Data (IC₅₀/EC₅₀)Reference
Pyrazolo[3,4-d]pyrimidinesKinase inhibition0.8–2.5 µM
Pyrrolo[2,3-d]pyrimidinesAnticancer (HeLa cells)EC₅₀: 1.2 µM
Triazolo[1,5-a]pyrimidinesAntimicrobial (S. aureus)MIC: 4 µg/mL

Q. Key Recommendations :

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive projects .
  • Characterization : Always corroborate NMR data with HRMS to rule out isomeric impurities .
  • Biological Testing : Include dose-response curves and negative controls to ensure specificity .

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